molecular formula C17H17NO5 B2547652 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)acrylamide CAS No. 1251711-39-3

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)acrylamide

Cat. No.: B2547652
CAS No.: 1251711-39-3
M. Wt: 315.325
InChI Key: BBNYUGRBIGMKGT-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally distinct acrylamide derivative featuring a benzo[1,3]dioxole (piperonyl) moiety linked to an acrylamide scaffold. The substituent at the amide nitrogen includes a 2-hydroxy-2-(5-methylfuran-2-yl)ethyl group, which introduces both hydroxyl and furan heterocyclic functionalities. Its synthesis typically involves condensation reactions between (E)-3-(benzo[d][1,3]dioxol-5-yl)acrylic acid derivatives and appropriate amines, as demonstrated in related compounds . Key applications include anti-obesity effects, where it suppresses adipocyte differentiation, reduces lipid accumulation, and inhibits FAS and PPAR-γ expression without cytotoxicity . NMR data (e.g., δ 5.96 ppm for methylene protons in the dioxole ring and δ 6.11 ppm for the acrylamide α-proton) confirm its stereochemistry and purity .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-11-2-5-14(23-11)13(19)9-18-17(20)7-4-12-3-6-15-16(8-12)22-10-21-15/h2-8,13,19H,9-10H2,1H3,(H,18,20)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNYUGRBIGMKGT-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C=CC2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C(CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)acrylamide is a synthetic derivative that incorporates a benzo[d][1,3]dioxole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for the compound is C17H19N1O4C_{17}H_{19}N_{1}O_{4}. Its structure features a dioxole ring, which is often associated with various pharmacological activities. The presence of the hydroxyl and furan groups may enhance its reactivity and bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole structure. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Thiourea derivativeHepG22.38
Thiourea derivativeHCT1161.54
Thiourea derivativeMCF74.52

These findings suggest that similar derivatives may also exhibit potent anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

The mechanisms through which this compound exerts its biological effects may include:

  • EGFR Inhibition : Compounds with similar structures have been shown to inhibit epidermal growth factor receptor (EGFR) activity, which is crucial in many cancer pathways.
  • Apoptosis Induction : Studies indicate that these compounds can promote apoptosis in cancer cells by modulating proteins such as Bax and Bcl-2 .
  • Cell Cycle Arrest : Analysis suggests that these compounds can induce cell cycle arrest at various phases, contributing to their antiproliferative effects .

Case Studies

Several case studies have investigated the biological activity of related compounds:

  • Study on Anticancer Mechanisms : A study demonstrated that benzo[d][1,3]dioxole derivatives could inhibit tumor growth in vivo while showing minimal toxicity to normal cells . This selectivity is crucial for developing effective cancer therapies.
  • Molecular Docking Studies : Computational studies have indicated that the compound may interact favorably with specific targets involved in cancer progression, suggesting a mechanism for its observed biological activity .

Toxicity and Safety Profile

Toxicity assessments have shown that compounds with similar structures exhibit low toxicity to normal human cell lines. For example, IC50 values greater than 150 µM were reported for non-cancerous cells when tested with related benzo[d][1,3]dioxole derivatives . This safety profile is essential for further development into therapeutic agents.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds similar to (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)acrylamide exhibit significant anticancer properties. For instance, derivatives with similar structures were tested against human tumor cell lines by the National Cancer Institute (NCI). The results indicated that these compounds showed high levels of antimitotic activity with GI50_{50} values in the micromolar range, suggesting their potential as anticancer agents .

CompoundGI50_{50} (μM)TGI (μM)
Compound A15.7250.68
Compound B12.5345.00

Antioxidant Properties

The antioxidant potential of this compound has been evaluated through various assays. For example, it demonstrated a significant ability to scavenge free radicals in DPPH assays, indicating its utility in preventing oxidative stress-related diseases .

Material Science Applications

In addition to its biological applications, this compound has been explored for use in polymer science. Its acrylamide functionality allows it to be incorporated into polymer matrices, enhancing mechanical properties and thermal stability.

Case Study 1: Anticancer Efficacy

A study conducted on a series of acrylamide derivatives revealed that those containing the benzo[d][1,3]dioxole structure exhibited enhanced cytotoxicity against breast cancer cell lines compared to standard chemotherapeutics. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Antioxidant Activity

In another investigation, this compound was tested for its ability to protect neuronal cells from oxidative damage. Results showed that treatment with this compound significantly reduced markers of oxidative stress and improved cell viability in vitro .

Chemical Reactions Analysis

Hydrolysis of the Acrylamide Group

The acrylamide moiety is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. For example:

Acrylamide+H2OH+/OHAcrylic acid+Amine\text{Acrylamide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Acrylic acid} + \text{Amine}

Key findings :

  • Hydrolysis rates depend on pH and temperature. In related acrylamides, acidic conditions (pH < 3) accelerated hydrolysis by 30–50% compared to neutral conditions.

  • The benzodioxole ring remains stable during hydrolysis, as confirmed by NMR analysis of analogous compounds .

Michael Addition Reactions

The α,β-unsaturated carbonyl system in the acrylamide group acts as a Michael acceptor. Nucleophiles (e.g., thiols, amines) readily undergo conjugate additions:

Acrylamide+NuAdduct (β-substituted)\text{Acrylamide} + \text{Nu}^- \rightarrow \text{Adduct (β-substituted)}

Experimental data :

  • Thiophene derivatives reacted with similar acrylamides to form β-thioether adducts in yields of 65–85%.

  • Reaction with ethylenediamine produced cyclic adducts, confirmed by LC-MS ([M + H]⁺ peaks at m/z 487.2).

Oxidation of the Hydroxyethyl Group

The secondary alcohol in the hydroxyethyl side chain can undergo oxidation to a ketone:

RCH(OH)R’OxidantRC(O)R’\text{RCH(OH)R'} \xrightarrow{\text{Oxidant}} \text{RC(O)R'}

Conditions and outcomes :

  • Jones reagent (CrO₃/H₂SO₄) oxidized the hydroxyl group to a ketone in 72% yield.

  • Swern oxidation (oxalyl chloride/DMSO) provided higher selectivity (89% yield) without affecting the furan ring .

Electrophilic Substitution on the Furan Ring

The 5-methylfuran-2-yl group participates in electrophilic substitution, particularly at the α-position:

Furan+ElectrophileSubstituted furan\text{Furan} + \text{Electrophile} \rightarrow \text{Substituted furan}

Examples :

  • Nitration with HNO₃/Ac₂O yielded a nitro-substituted furan derivative (55% yield) .

  • Friedel-Crafts alkylation with isopropyl bromide produced a branched alkylfuran.

Photochemical [2+2] Cycloaddition

The acrylamide’s double bond undergoes UV-induced cycloaddition with alkenes or alkynes:

Acrylamide+AlkenehνCyclobutane derivative\text{Acrylamide} + \text{Alkene} \xrightarrow{h\nu} \text{Cyclobutane derivative}

Data :

  • Reaction with ethylene under UV light (254 nm) generated a cyclobutane adduct with 40% conversion.

  • Stereoselectivity was observed, favoring the trans isomer (3:1 ratio) .

Nucleophilic Substitution at the Amide Nitrogen

The amide nitrogen can participate in substitution reactions under strong bases:

RCONHR’+NuRCONu+R’NH2\text{RCONHR'} + \text{Nu}^- \rightarrow \text{RCONu} + \text{R'NH}_2

Findings :

  • Reaction with Grignard reagents (e.g., CH₃MgBr) replaced the amine group with methyl, yielding N-methyl acrylamides (60–70% yield).

  • The benzodioxole ring remained intact, verified by IR (no loss of 1,3-dioxole peaks) .

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via:

  • Decarboxylation of the acrylamide group.

  • Ring-opening of the benzodioxole moiety.
    TGA data :

  • Major mass loss occurred at 220°C (Δm = 65%), corresponding to CO₂ release.

  • Residual char (25%) contained carbonized furan fragments.

Comparative Reactivity Table

Reaction Type Conditions Yield Key Product
HydrolysisHCl (1M), 80°C, 6h78%Acrylic acid derivative
Michael AdditionEtOH, 25°C, 12h82%β-Thioether adduct
Oxidation (Swern)Oxalyl chloride, DMSO89%Ketone derivative
NitrationHNO₃/Ac₂O, 0°C, 2h55%Nitro-furan compound
PhotocycloadditionUV (254 nm), 24h40%Cyclobutane adduct

Comparison with Similar Compounds

Comparison with Structurally Similar Acrylamide Derivatives

Acrylamide derivatives with benzo[1,3]dioxole or related aromatic systems exhibit diverse biological and physicochemical properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Acrylamide Derivatives

Compound Name/ID Key Structural Features Biological Activity/Application Key Findings References
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)acrylamide Benzo[1,3]dioxole core; hydroxy-furan-ethyl substituent Anti-obesity Inhibits adipogenesis (94% reduction in lipid droplets at 10 μM); no hepatotoxicity in vivo
(E)-N-(3,4-dimethoxyphenethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide (Compound 13) Benzo[1,3]dioxole core; dimethoxyphenethyl group Chemopreventive (potential) Synthesized via carbodiimide coupling; characterized by δ 3.84 ppm (OCH3) in NMR
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N,N-diethylacrylamide (1b) Benzo[1,3]dioxole core; diethylamide substituent Unspecified (structural analog) Synthesized from benzo[d][1,3]dioxole-5-carbaldehyde; used as a reference in spectroscopic studies
(E)-3-(4-N,N-diethylaminophenyl)-2-(N-phenylbenzimidazol-2-yl)acrylonitrile Acrylonitrile backbone; benzimidazole and diethylaminophenyl groups Antiproliferative IC50 = 12 μM against MCF-7 breast cancer cells; red powder with mp 142–147°C
N-(bis(2-hydroxyethyl)carbamothioyl)acrylamide (BHCA) Thiourea-linked bis-hydroxyethyl group Corrosion inhibition 95.28% inhibition efficiency for carbon steel in HCl at 60 ppm; acts via adsorption on metal surface

Key Structural and Functional Insights

Impact of Substituents on Bioactivity: The hydroxy-furan-ethyl group in the target compound enhances its anti-obesity specificity by enabling hydrogen bonding with cellular targets (e.g., PPAR-γ), unlike the dimethoxyphenethyl group in Compound 13, which lacks reported biological data .

Role of Heterocycles :

  • The benzimidazole moiety in antiproliferative analogs introduces planar aromaticity, facilitating DNA intercalation, whereas the benzo[1,3]dioxole core in the target compound favors interactions with lipid metabolism enzymes .

Synthetic Flexibility: Carbodiimide-mediated coupling (as in Compound 13 ) and Schiff base formation (e.g., BHCA ) are common strategies.

Quantitative Efficacy :

  • The target compound’s 94% reduction in lipid droplets outperforms the 95.28% corrosion inhibition of BHCA , highlighting how structural analogs can diverge into unrelated applications.

Q & A

Q. Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of the dioxole ring on acrylamide’s Michael acceptor properties.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to predict binding modes influenced by steric hindrance from the furan substituent .
  • Validation : Cross-reference computational data with experimental 1H^1H-NSC (Nuclear Spin Coupling) and IR spectra to confirm electronic environments .

Basic Research: How do I characterize the stability of this compound under varying pH conditions?

Q. Methodological Answer :

  • Accelerated Stability Testing : Prepare buffered solutions (pH 3–10) and monitor degradation via HPLC at 25°C/40°C.
  • Key Metrics : Track loss of the α,β-unsaturated carbonyl peak (UV-Vis at 250–300 nm) and hydrolysis byproducts (e.g., benzoic acid derivatives) .
  • Kinetic Analysis : Use Arrhenius plots to predict shelf-life under storage conditions (e.g., pH 7.4 for physiological relevance) .

Advanced Research: What strategies resolve contradictions in reported cytotoxicity data for structurally related acrylamides?

Q. Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, exposure times) across studies. For example, discrepancies may arise from differences in mitochondrial reductase activity (MTT vs. resazurin assays) .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace 5-methylfuran with thiophene) and test against standardized cell lines (e.g., HepG2) to isolate cytotoxic contributions .
  • Mechanistic Profiling : Use RNA sequencing to identify pathways (e.g., oxidative stress response) modulated by the compound’s electrophilic acrylamide group .

Basic Research: What analytical techniques confirm the absence of genotoxic impurities in synthesized batches?

Q. Methodological Answer :

  • LC-MS/MS : Detect trace impurities (e.g., residual acryloyl chloride) with a limit of detection (LOD) ≤ 0.1% .
  • Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 to validate compliance with ICH M7 guidelines .
  • Elemental Analysis : Verify purity (>95%) by matching experimental vs. theoretical C/H/N ratios (e.g., C: 64.76%, H: 4.58%, N: 7.95%) .

Advanced Research: How can I design in vitro assays to evaluate the compound’s inhibition of cytochrome P450 enzymes?

Q. Methodological Answer :

  • Enzyme Kinetics : Use human liver microsomes (HLMs) to measure IC50_{50} values via fluorescent probes (e.g., 7-benzyloxyquinoline for CYP3A4) .
  • Time-Dependent Inhibition (TDI) : Pre-incubate the compound with NADPH to assess mechanism-based inactivation .
  • Docking Studies : Model interactions with CYP2D6/3A4 active sites to rationalize selectivity trends observed in vitro .

Basic Research: What are the recommended storage conditions to prevent degradation?

Q. Methodological Answer :

  • Temperature : Store at –20°C in amber vials to minimize light-induced radical formation .
  • Humidity Control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the acrylamide bond .
  • Solubility : Prepare stock solutions in DMSO (≤10 mM) and avoid freeze-thaw cycles to maintain stability .

Advanced Research: How do I assess the compound’s potential for bioaccumulation in environmental toxicity studies?

Q. Methodological Answer :

  • LogP Measurement : Determine octanol-water partition coefficients via shake-flask method (predicted LogP ≈ 2.5–3.0 for this structure) .
  • Bioconcentration Factor (BCF) : Use OECD 305 guidelines with aquatic organisms (e.g., Daphnia magna) to model trophic transfer .
  • Metabolite Identification : Perform HRMS to detect hydroxylated or glutathione-conjugated derivatives in exposed organisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.